1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one
Description
Significance of Thienyl-Substituted Chalcones
Thienyl chalcones, incorporating a sulfur-containing heterocyclic thiophene ring, exhibit enhanced electronic properties and bioavailability compared to phenyl analogues. The thienyl moiety’s electron-rich nature facilitates π-π stacking and hydrogen bonding with biological targets, improving binding affinity. For instance, thienyl chalcones demonstrate superior monoamine oxidase-B (MAO-B) inhibition (e.g., Ki = 0.31 μM for TC6) and antitumor activity (IC50 = 5.5–18.1 µM against HepG2 and MCF-7 cells). Their electrochemical properties, such as low HOMO-LUMO gaps (3.0–3.29 eV), further position them as candidates for optoelectronic materials.
Rationale for Investigating 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one
This compound combines a nitro group (–NO2) at the para position of the phenyl ring with a 2-thienyl group, creating a polarized electron-deficient system. The nitro group enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes like MAO-B, while the thienyl ring contributes to hydrophobic binding. Structural studies reveal a dihedral angle of 57.64° between the thienyl and nitrophenyl groups, inducing nonplanarity that may optimize target engagement. Its synthesis via Claisen-Schmidt condensation (yield: 42–98%) and characterization via NMR/X-ray diffraction validate its stability and synthetic reproducibility.
Scope and Objectives of the Present Academic Review
This review systematically evaluates:
- Synthetic methodologies for this compound, including solvent-free and nanoparticle-catalyzed approaches.
- Structural and electronic properties elucidated through spectroscopic and computational analyses.
- Pharmacological activities, focusing on MAO-B inhibition (IC50 = 2.2–120 nM), antitumor efficacy (IC50 = 5.27–21.58 μM against breast cancer cells), and antibacterial potential (MIC = 4.0 μg/mL against Bacillus subtilis).
- Structure-activity relationships (SARs) linking nitro and thienyl substituents to bioactivity. Excluded are clinical dosage guidelines and toxicity profiles, aligning with the compound’s preclinical research stage.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-13(8-7-12-2-1-9-18-12)10-3-5-11(6-4-10)14(16)17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLINQZBUKTXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036334 | |
| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-92-8 | |
| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
2.1 Claisen-Schmidt Condensation (Aldol Condensation)
The primary and most effective method for synthesizing 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.
$$
\text{4-Nitrobenzaldehyde} + \text{2-Acetylthiophene} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{H}_2\text{O}
$$
- Reactants: 4-Nitrobenzaldehyde and 2-acetylthiophene are mixed in a suitable solvent, commonly ethanol or methanol.
- Catalyst: A base such as sodium hydroxide or potassium hydroxide is added to initiate the condensation.
- Conditions: The reaction is typically performed at room temperature or with gentle heating.
- Work-up: After completion, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and recrystallized for purification.
For industrial-scale production, continuous flow reactors have been utilized to improve yield, reproducibility, and safety. This method minimizes human error and allows for better control over reaction parameters, leading to higher purity and consistent product quality.
The literature reports several yields for the synthesis of this compound, depending on the specific conditions and purification steps used. Below is a summary of reported yields from various sources:
| Entry | Method Description | Reported Yield (%) |
|---|---|---|
| 1 | Claisen-Schmidt (batch, classic) | 72 |
| 2 | Claisen-Schmidt (optimized) | 83 |
| 3 | Claisen-Schmidt (continuous flow) | 99 |
Data compiled from multiple literature sources and synthesis reports.
Key Experimental Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol | Polar protic solvents preferred |
| Base | NaOH, KOH | 10–30% aqueous solution |
| Temperature | 20–40°C (room temp to mild) | Higher temps may increase side reactions |
| Reaction Time | 2–8 hours | Depends on scale and temperature |
| Product Purity | >95% after recrystallization | Confirmed by NMR, IR, MS |
Characterization and Quality Control
After synthesis, the compound is typically characterized using:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- Melting point determination
These techniques confirm the structure, purity, and identity of the product.
Research Findings and Industrial Notes
- The Claisen-Schmidt condensation is robust, scalable, and produces high yields with minimal byproducts.
- Continuous flow methods are increasingly favored for industrial applications due to improved safety and efficiency.
- Yields can be maximized by optimizing solvent, base concentration, and reaction time.
Summary Table: Synthesis Overview
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Aldehyde component |
| 2 | 2-Acetylthiophene | Ketone component |
| 3 | NaOH or KOH (aq) | Base catalyst |
| 4 | Ethanol or Methanol | Solvent |
| 5 | Room temp or mild heating | Reaction condition |
| 6 | Acidification, filtration | Product isolation |
| 7 | Recrystallization | Purification |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the thienyl ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-3-(2-thienyl)-prop-2-en-1-one.
Oxidation: Sulfoxides or sulfones of the thienyl group.
Substitution: Halogenated or nitrated derivatives of the thienyl ring.
Scientific Research Applications
Applications in Organic Synthesis
1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for the synthesis of other compounds.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Intermediate in Synthesis | Used to synthesize derivatives with enhanced properties. |
| Reagent in Reactions | Acts as a reagent in various organic reactions such as nucleophilic substitutions. |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-cancer properties and as a precursor for the development of pharmaceuticals.
Case Study: Anti-Cancer Activity
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells, making it a candidate for further drug development.
| Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
Materials Science
In materials science, the compound's electronic properties make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films is particularly valuable.
Table 3: Material Properties
| Property | Value |
|---|---|
| Film Stability | High |
| Conductivity | Moderate |
| Optical Absorption Range | UV to visible spectrum |
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thienyl group can participate in electron transfer reactions, contributing to the compound’s antioxidant properties. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Electronic and Optical Properties
The 4-nitrophenyl-thienyl chalcone exhibits distinct electronic behavior compared to analogs:
Key Findings :
Key Findings :
Key Findings :
- Thienyl chalcones typically exhibit lower melting points than hydroxy- or methoxy-substituted analogs due to reduced crystallinity .
- Microwave synthesis improves yields and purity for methoxy derivatives .
Crystallographic and Spectroscopic Features
- Thienyl vs. Phenyl: Thienyl-containing chalcones (e.g., 1-(4-bromophenyl)-3-(2-thienyl)prop-2-en-1-one) form non-planar crystal structures due to thiophene’s bent geometry, influencing packing efficiency and stability .
- Nitro Group Impact : The 4-nitrophenyl group induces strong intermolecular dipole interactions, as seen in XRD studies of related compounds .
Biological Activity
Introduction
1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent literature.
Synthesis and Structural Characteristics
The compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-nitroacetophenone and 2-thiophenecarboxaldehyde. The resulting product is a yellow crystalline solid that can be characterized using spectroscopic techniques such as NMR and IR spectroscopy. The presence of the nitro group and thiophene ring enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 | 26.6 | Doxorubicin | 21.6 |
| A549 | 27.7 | Doxorubicin | 28.3 |
The mechanism of action appears to involve the induction of apoptosis through ROS generation and modulation of gene expression related to cell survival pathways. Notably, compounds with similar structures have been shown to increase DNA damage in treated cells, suggesting a potential role in cancer therapy by enhancing cytotoxicity against malignant cells .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Studies have shown that derivatives similar to this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have demonstrated MIC values ranging from 1–8 µg/mL against various bacterial strains, outperforming conventional antibiotics in some cases .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is heavily influenced by their structural components. The introduction of electron-withdrawing groups like the nitro group enhances the compound's reactivity and biological efficacy. Modifications in the thiophene moiety can also impact the overall activity, allowing for tailored designs to improve potency and reduce toxicity .
Case Study 1: Anticancer Activity
In a comparative study involving several chalcone derivatives, this compound was highlighted for its superior activity against lung cancer cells. The study measured apoptosis rates and found that treated cells exhibited increased markers for apoptosis compared to control groups, supporting its potential use in targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of this chalcone derivative against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility as a lead compound for developing new antimicrobial agents .
Q & A
Advanced Research Question
- DFT Studies :
- Molecular Docking :
What role does crystallography play in understanding the supramolecular architecture of this compound, and how are hydrogen bonding patterns analyzed?
Advanced Research Question
- Single-Crystal XRD : Reveals a non-centrosymmetric packing with intermolecular C—H···O interactions (e.g., C4—H4A···O3, d = 2.57 Å) stabilizing the lattice .
- Graph Set Analysis :
How do solvent effects and substituent groups influence the photophysical properties of this compound?
Advanced Research Question
- Solvatochromism :
- Substituent Impact :
- Electron-withdrawing groups (e.g., NO₂) enhance NLO response (β = 12.5 × 10⁻³⁰ esu) compared to methoxy derivatives .
How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?
Q. Data Contradiction Analysis
- NMR Chemical Shifts :
- Vibrational Frequencies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
